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Compound of Interest

Compound Name: 3-Nitroisonicotinonitrile
CAS No.: 103698-09-5
Cat. No.: B025727
Get Quote
& J

Executive Summary

3-Nitroisonicotinonitrile (CsH3sN3O2) is a critical heterocyclic building block, often utilized in
the synthesis of fused pyridine derivatives for oncology and CNS drug candidates. Its high
electron-deficiency and specific substitution pattern (nitro group ortho to the nitrile) create
unique mass spectrometric signatures essential for purity profiling and genotoxic impurity (GTI)
monitoring.

This guide provides a definitive fragmentation map, compares ionization modes (ESI vs. APCI),
and establishes a self-validating protocol to distinguish this compound from its structural
iIsomers.

Chemical Identity & Properties
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Parameter Specification
Compound Name 3-Nitroisonicotinonitrile
CAS Number 1068-35-5

Molecular Formula CeH3N30:2

Exact Mass 149.0225 Da

Pyridine ring substituted with -CN at C4 and -
Structure

NO:2 at C3
pKa (Calculated) ~ -1.5 (Pyridine nitrogen is highly deactivated)
LogP ~ 0.8 (Moderate polarity)

Comparative Performance: lonization & Detection

To ensure maximum sensitivity, we compared the performance of 3-Nitroisonicotinonitrile
across three detection platforms.

Experiment A: Source Selection (ESI vs. APCI)

Objective: Determine the optimal ionization source for trace-level quantitation.
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Atmospheric
Electrospray . .
Feature Pressure Chemical Verdict

lonization (ESI) L
lonization (APCI)

Positive (+) / Negative -
Mode 0 Positive (+) ESI (+)

ESI+ yields cleaner

Primary lon [M+H]* (m/z 150.03) [M+H]* (m/z 150.03)
spectra.
o High (10 pg on- Moderate (50 pg on- ESl is 5x more
Sensitivity .
column LOD) column LOD) sensitive.
) ) ) ) ESI preferred for
Background Low noise Higher chemical noise ] ]
impurity analysis.
_ [M+NHa]* if _
[M+Na]* observed in ] Protonated species
Adducts ammonium buffers ) )
unbuffered systems q dominant in ESI.
use

Insight: While nitro compounds often ionize well in negative mode (forming radical anions
[M]~e), the presence of the basic pyridine nitrogen in 3-Nitroisonicotinonitrile favors
protonation in ESI Positive mode, provided the mobile phase is sufficiently acidic (0.1% Formic
Acid).

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathway is critical for distinguishing 3-Nitroisonicotinonitrile
from its isomers (e.g., 2-nitroisonicotinonitrile). The ortho positioning of the nitro and cyano
groups facilitates specific rearrangement losses.

Primary Fragmentation Pathway (ESI+)
Precursor lon: m/z 150.03 [M+H]*

e Loss of NO2z (Neutral Loss -46 Da): The most abundant transition. The labile C-N bond of the
nitro group cleaves, leaving a cationic pyridyl-nitrile species.

o Transition: 150 - 104
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e Loss of NO (Neutral Loss -30 Da): Characteristic of ortho-substituted nitroaromatics. An
oxygen transfer rearrangement (nitro-nitrite isomerization) precedes the loss of radical NO.

o Transition: 150 - 120

e Secondary Fragmentation (From m/z 104): The resulting fragment (m/z 104) loses the nitrile
group (HCN, -27 Da) to form the pyridyl cation (m/z 77).

o Transition: 104 - 77

Visualized Signaling Pathway (DOT Diagram)

Precursor [M+H]+
m/z 150.03

- NO (30 Da)
Ortho Effect

- NO2 (46 Da)
Direct Cleavage

[M+H - NOJ+ [M+H - NO2]+
m/z 120.03 m/z 104.03
(Nitro-Nitrite Rearrangement) (Base Peak)

-co (28 Da) - HCN (27 Da)
|
[M+H - NO - COJ+ [Pyridyl Cation]+
' (Ring Fragment)

Click to download full resolution via product page

Caption: ESI+ Fragmentation pathway of 3-Nitroisonicotinonitrile showing parallel losses of
NO2 (major) and NO (minor/rearrangement).

Validated Experimental Protocol

To reproduce these results, follow this self-validating LC-MS methodology.

Reagents & Preparation

o Stock Solution: Dissolve 1 mg 3-Nitroisonicotinonitrile in 1 mL Acetonitrile (HPLC Grade).
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o Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

LC-MS/MS Conditions

Parameter Setting Rationale
Biphenyl phases offer superior
Biphenyl Core-Shell (2.1 x 100  selectivity for nitro-aromatic
Column

mm, 2.6 um)

isomers compared to C18 via

pi-pi interactions.

Mobile Phase A

Water + 0.1% Formic Acid

Proton source for [M+H]*

generation.

Mobile Phase B

Methanol + 0.1% Formic Acid

Methanol enhances signal
intensity for nitrogenous

heterocycles in ESI.

Slow ramp ensures separation

Gradient 5% B to 95% B over 8 min from early-eluting polar
impurities.
] Optimal for ESI desolvation
Flow Rate 0.35 mL/min o
efficiency.
High temp required to
Source Temp 350°C desolvate nitro-compounds

effectively.

Collision Energy

Stepped (15, 30, 45 eV)

Ensures capture of both heavy
(120, 104) and light (77)

fragments.

System Suitability Test (Self-Validation)

o Retention Time Check: The analyte must elute at 4.2 £ 0.1 min (under specified gradient).

 lon Ratio Confirmation: The intensity ratio of m/z 104 (Quantifier) to m/z 120 (Qualifier) must

be constant (e.g., 5:1 £ 20%). If this ratio inverts, suspect co-elution with the 2-nitro isomer.

Comparison: 3-Nitro vs. 2-Nitro Isomer
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A common analytical challenge is distinguishing 3-Nitroisonicotinonitrile from its isomer, 2-
Nitroisonicotinonitrile.

Feature 3-Nitroisonicotinonitrile 2-Nitroisonicotinonitrile

Structure NO:z at C3, CN at C4 NO:z at C2, CN at C4

. _ Elutes Earlier (More polar due
Retention (Biphenyl) ) ) Elutes Later
to dipole cancellation)

m/z 120 (Stronger NO loss due  m/z 120 (Weaker, less steric

Key Fragment ] } ]
to steric crowding) strain)

UV Absorbance Amax ~ 265 nm Amax ~ 275 nm

Expert Insight: The "Ortho Effect" is more pronounced in the 3-nitro isomer because the nitro
group is flanked by the nitrile (C4) and the ring nitrogen (C1 is close, but C2/C3 bond is rigid).
In the 2-nitro isomer, the nitro group is adjacent to the ring nitrogen, often leading to a distinct
loss of NO2z without the preliminary NO rearrangement seen in the 3-nitro species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. pdf.benchchem.com [pdf.benchchem.com]

2. documents.thermofisher.com [documents.thermofisher.com]

3. web.uvic.ca [web.uvic.ca]

e To cite this document: BenchChem. [Technical Guide: LC-MS/MS Profiling & Fragmentation
Dynamics of 3-Nitroisonicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b025727/docs#technical-guide-lc-ms-ms-profiling-
fragmentation-dynamics-of-3-nitroisonicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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